5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a triazole ring substituted with an amino group and a phenyl ring bearing chloro and fluoro substituents. The unique structural features of this compound make it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as triethyl orthoformate. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole
Comparison: Compared to its analogs, 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClFN4 |
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Molecular Weight |
212.61 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClFN4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
SYRKKXBIDVDJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)F)Cl |
Origin of Product |
United States |
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